2,6-diamino-4-(1-phenylethyl)-4H-thiopyran-3,5-dicarbonitrile
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Overview
Description
2,6-diamino-4-(1-phenylethyl)-4H-thiopyran-3,5-dicarbonitrile is an organosulfur heterocyclic compound and a nitrile.
Scientific Research Applications
Chemical Synthesis and Derivatives
Cross Recyclization for Derivative Formation : 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles undergo cross recyclization, yielding various derivatives like substituted 2-thioxo-hexahydroquinoline-3-carbonitriles and tetrahydroquinoline-3-carbonitriles. This process is significant for the synthesis of complex organic compounds (Dyachenko & Dyachenko, 2008).
Synthesis with Nanomagnetic Catalysts : Utilizing nanomagnetic NH2.MIL-101(Fe)/ED as a catalyst, an efficient one-pot procedure for synthesizing 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives is reported. This illustrates the compound's role in facilitating advanced catalytic processes (Moghaddam et al., 2022).
Molecular Structure Analysis
- X-Ray Analysis for Structure Elucidation : The structures of various derivatives synthesized from 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles are often confirmed using X-ray crystallography, demonstrating the compound's role in the development of new molecular structures (Dyachenko & Dyachenko, 2008).
Heterocyclic Chemistry
- Formation of Novel Heterocyclic Compounds : The reaction of 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with various agents leads to the formation of different heterocyclic compounds. This highlights its importance in the synthesis of heterocyclic chemistry, a crucial area in medicinal chemistry (Dyachenko & Dyachenko, 2007).
Drug Discovery and Development
- Reactions for Potential Drug Targets : The reactions of derivatives of 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles are analyzed for their potential in drug discovery. For instance, studies involve quantum-chemical modeling and in silico predictive analysis for potential protein targets (Dotsenko et al., 2021).
properties
Product Name |
2,6-diamino-4-(1-phenylethyl)-4H-thiopyran-3,5-dicarbonitrile |
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Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4g/mol |
IUPAC Name |
2,6-diamino-4-(1-phenylethyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H14N4S/c1-9(10-5-3-2-4-6-10)13-11(7-16)14(18)20-15(19)12(13)8-17/h2-6,9,13H,18-19H2,1H3 |
InChI Key |
NOCKQMOIGSIBGQ-UHFFFAOYSA-N |
SMILES |
CC(C1C(=C(SC(=C1C#N)N)N)C#N)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1C(=C(SC(=C1C#N)N)N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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